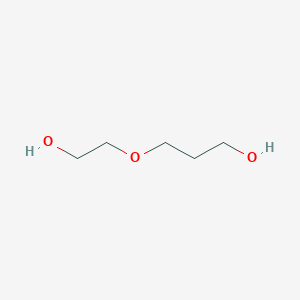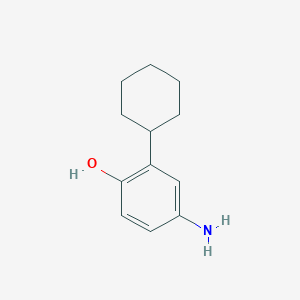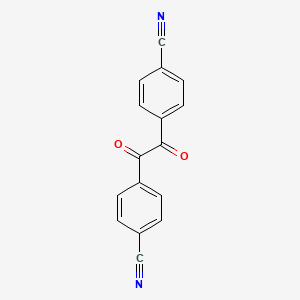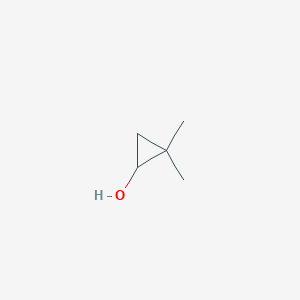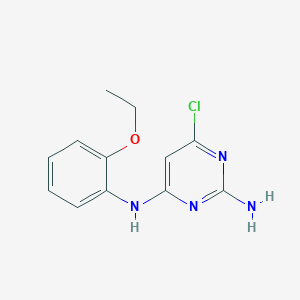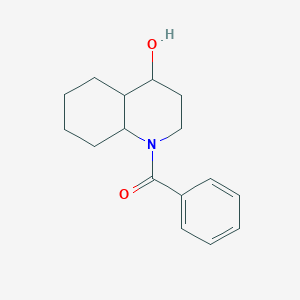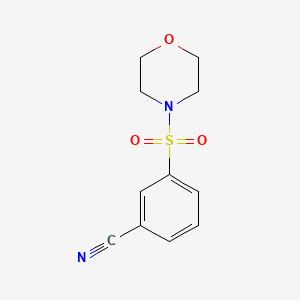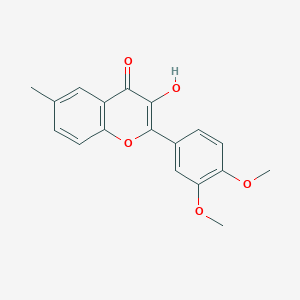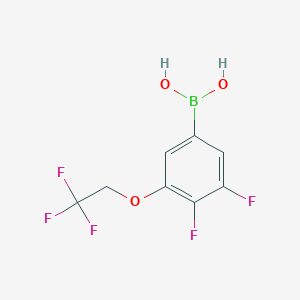
3-(2,2,2-Trifluoro-ethoxy)-4,5-difluoro-benzeneboronic acid
概要
説明
3-(2,2,2-Trifluoro-ethoxy)-4,5-difluoro-benzeneboronic acid is a boronic acid derivative with the molecular formula C8H8BF3O3. This compound is characterized by the presence of trifluoroethoxy and difluoro substituents on a benzene ring, which imparts unique chemical properties and reactivity. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making this compound valuable in various chemical research and industrial applications .
作用機序
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
The compound’s mode of action is likely related to its boronic acid moiety. Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . In this process, the boronic acid moiety forms a new bond with a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond .
Biochemical Pathways
Boronic acids are known to interact with various biochemical pathways through their ability to form reversible covalent bonds with biological targets .
Pharmacokinetics
The trifluoroethoxy and difluorobenzene moieties could potentially influence the compound’s bioavailability by affecting its lipophilicity and thus its absorption and distribution .
Result of Action
The formation of new carbon-carbon bonds via suzuki-miyaura cross-coupling could potentially lead to the synthesis of new organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of boronic acids can be affected by factors such as pH and temperature . Additionally, the presence of certain functional groups in the compound’s structure, such as the trifluoroethoxy group, could potentially influence its stability and reactivity .
準備方法
The synthesis of 3-(2,2,2-Trifluoro-ethoxy)-4,5-difluoro-benzeneboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-difluoro-2-nitrophenol and 2,2,2-trifluoroethanol.
Reaction Conditions: The nitrophenol derivative is subjected to nucleophilic substitution with 2,2,2-trifluoroethanol under basic conditions to introduce the trifluoroethoxy group.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Borylation: The final step involves the borylation of the amine derivative using a boron reagent like bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst to yield the desired boronic acid
化学反応の分析
3-(2,2,2-Trifluoro-ethoxy)-4,5-difluoro-benzeneboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds. The reaction typically requires a palladium catalyst and a base such as potassium carbonate (K2CO3).
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents like hydrogen peroxide (H2O2) or sodium perborate (NaBO3).
Substitution: The trifluoroethoxy and difluoro substituents can undergo nucleophilic substitution reactions under appropriate conditions, leading to the formation of various derivatives .
科学的研究の応用
3-(2,2,2-Trifluoro-ethoxy)-4,5-difluoro-benzeneboronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is explored for its potential as a biochemical probe due to its boronic acid functionality, which can interact with diols and other biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs.
Industry: It is used in the synthesis of advanced materials, including polymers and agrochemicals, due to its unique reactivity and stability .
類似化合物との比較
3-(2,2,2-Trifluoro-ethoxy)-4,5-difluoro-benzeneboronic acid can be compared with other similar compounds, such as:
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: This compound also contains trifluoroethoxy groups but lacks the boronic acid functionality, making it less versatile in cross-coupling reactions.
4-(2,2,2-Trifluoroethoxy)phenylboronic acid: This compound has a similar trifluoroethoxy group but differs in the position of the boronic acid group and the absence of difluoro substituents, affecting its reactivity and applications
特性
IUPAC Name |
[3,4-difluoro-5-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF5O3/c10-5-1-4(9(15)16)2-6(7(5)11)17-3-8(12,13)14/h1-2,15-16H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDYENUINDWWMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)OCC(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590302 | |
| Record name | [3,4-Difluoro-5-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936250-24-7 | |
| Record name | [3,4-Difluoro-5-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3,4-difluoro-5-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


